REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([C:11]#[N:12])=[CH:4][C:5]2[N:9]=[CH:8][NH:7][C:6]=2[CH:10]=1.C1COCC1.[O:18]1[CH:23]=[CH:22][CH2:21][CH2:20][CH2:19]1.CC1C=CC(S(O)(=O)=O)=CC=1.O>CCOC(C)=O>[CH3:1][C:2]1[C:3]([C:11]#[N:12])=[CH:4][C:5]2[N:9]=[CH:8][N:7]([CH:19]3[CH2:20][CH2:21][CH2:22][CH2:23][O:18]3)[C:6]=2[CH:10]=1 |f:3.4|
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Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC2=C(NC=N2)C1)C#N
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Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
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O1CCCC=C1
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
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CC=1C=CC(=CC1)S(=O)(=O)O.O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
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WASH
|
Details
|
washed sequentially with sat'd
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by SiO2 chromatography
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Type
|
WASH
|
Details
|
eluting with a MeOH/DCM gradient (0 to 5% MeOH)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC2=C(N(C=N2)C2OCCCC2)C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |